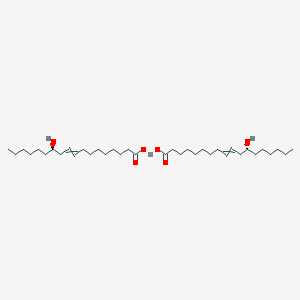
十六烷基三丁基磷溴化物
描述
Tributylhexadecylphosphonium bromide is a quaternary phosphonium salt with a long hydrocarbon chain attached to the phosphorus atom. It is commonly used as a phase-transfer catalyst in various chemical reactions and also serves as a cationic surfactant . This compound is known for its efficiency in facilitating reactions that involve the transfer of ions or molecules between different phases, such as organic and aqueous phases.
科学研究应用
Tributylhexadecylphosphonium bromide has a wide range of applications in scientific research:
Biology: It can be used to modify the surface properties of biomolecules, enhancing their solubility and stability in aqueous solutions.
Medicine: Tributylhexadecylphosphonium bromide is explored for its potential use in drug delivery systems, where it can help in the encapsulation and controlled release of therapeutic agents.
作用机制
Target of Action
Tributylhexadecylphosphonium bromide, also known as tributyl(hexadecyl)phosphonium bromide, is primarily used as a phase-transfer catalyst in various chemical reactions . It is also used as a cationic surfactant . The compound’s primary targets are the reactants in the chemical reactions where it is used as a catalyst .
Mode of Action
As a phase-transfer catalyst, tributylhexadecylphosphonium bromide facilitates the migration of a reactant from one phase to another, thus enabling the reaction . As a cationic surfactant, it reduces surface tension, allowing substances to spread more easily .
Biochemical Pathways
The specific biochemical pathways affected by tributylhexadecylphosphonium bromide depend on the chemical reactions it is involved in. For instance, it can be used as a phase transfer catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate) .
Result of Action
The molecular and cellular effects of tributylhexadecylphosphonium bromide’s action depend on the specific reactions it catalyzes. In general, it enables or accelerates chemical reactions, leading to the desired products .
Action Environment
The action, efficacy, and stability of tributylhexadecylphosphonium bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, it is hygroscopic and should be stored under an inert atmosphere at room temperature .
生化分析
Biochemical Properties
It is known that it can act as a phase-transfer catalyst in various chemical reactions
Cellular Effects
It has been found to inhibit NFAT-dependent reporter activity, and the induction of interleukin-2 (IL-2) at both mRNA and protein levels by calcium stimulation
Molecular Mechanism
It has been suggested that it may act as a novel type of NFAT signaling inhibitor that works in association with the inhibition of p70S6K phosphorylation
准备方法
Synthetic Routes and Reaction Conditions: Tributylhexadecylphosphonium bromide can be synthesized by reacting 1-bromohexadecane with tributylphosphine. The reaction typically occurs at a temperature of 65°C over a period of three days. The resulting solid product is then recrystallized in hexane and dried under vacuum to obtain tributylhexadecylphosphonium bromide with a yield of approximately 68% .
Industrial Production Methods: In an industrial setting, the synthesis of tributylhexadecylphosphonium bromide follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Tributylhexadecylphosphonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions and condensations .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. The reactions typically occur in the presence of an organic solvent and under mild heating conditions.
Condensation Reactions: Tributylhexadecylphosphonium bromide can catalyze the condensation of aldehydes and ketones with amines to form imines or enamines. These reactions often require reflux conditions and an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in nucleophilic substitution reactions, the product is typically a substituted alkane or aryl compound. In condensation reactions, the products are imines or enamines.
相似化合物的比较
- Tetrabutylphosphonium bromide
- Trihexyltetradecylphosphonium bromide
- Tetrabutylammonium bromide
Comparison: Tributylhexadecylphosphonium bromide is unique due to its long hydrocarbon chain, which provides it with superior phase-transfer capabilities compared to shorter-chain analogs like tetrabutylphosphonium bromide. This makes it particularly effective in reactions requiring the transfer of large or hydrophobic molecules. Additionally, its cationic nature allows it to act as a surfactant, further enhancing its versatility in various applications .
属性
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14937-45-2 | |
| Record name | Hexadecyltributylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)











